molecular formula C12H15NO6 B186753 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid CAS No. 37789-75-6

3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B186753
CAS RN: 37789-75-6
M. Wt: 269.25 g/mol
InChI Key: GLIIUALSMNDSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a synthetic compound that has gained significant attention in scientific research. It is a member of the pyrrole-2-carboxylic acid family, which is known for its diverse biological activities. This compound has been extensively studied for its potential applications in drug development, as well as its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in the inflammatory response. Additionally, it may interact with cellular membranes and modulate cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid possesses a range of biochemical and physiological effects. It has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, it has been shown to inhibit the growth of various tumor cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is its potential as a lead compound for drug development. Its diverse biological activities make it an attractive target for the development of new therapeutics. However, there are also limitations associated with its use in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid. One potential avenue of research is the development of new derivatives of this compound with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, there is a need for more in-depth studies on the safety and toxicity of this compound, particularly in vivo.

Synthesis Methods

The synthesis of 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid involves the reaction of 4-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and ethyl chloroformate to yield the final compound.

Scientific Research Applications

3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid has been extensively studied for its potential applications in drug development. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been investigated as a potential inhibitor of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response.

properties

IUPAC Name

3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-4-18-11(16)7-6(3)8(12(17)19-5-2)13-9(7)10(14)15/h13H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIIUALSMNDSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282590
Record name 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

37789-75-6
Record name NSC26687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-bis(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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